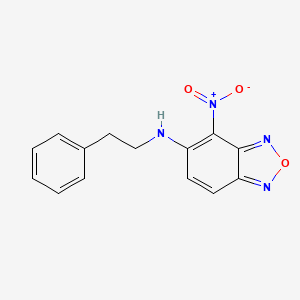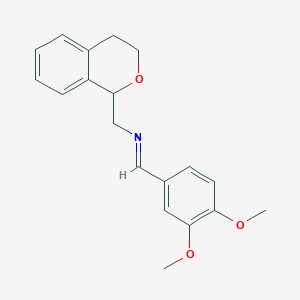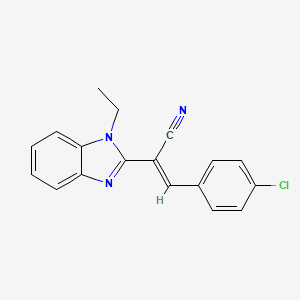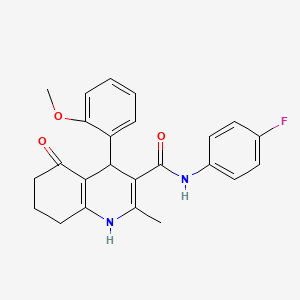
4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine is a complex organic compound with the molecular formula C15H14N2O3 This compound is known for its unique structure, which includes a benzoxadiazole ring substituted with a nitro group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine typically involves the reaction of 2-phenylethylamine with 4-nitro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethylamine moiety may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(2-phenylethyl)benzamide: Similar structure but lacks the benzoxadiazole ring.
2-phenylethylamine: A simpler compound that forms part of the structure of 4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole ring but different substituents.
Uniqueness
This compound is unique due to the combination of the benzoxadiazole ring, nitro group, and phenylethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H12N4O3 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C14H12N4O3/c19-18(20)14-12(7-6-11-13(14)17-21-16-11)15-9-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
InChI Key |
PUJHSVBGAYPRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15036062.png)


![N-(3-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B15036095.png)
![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-[(4-pentoxyphenyl)methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B15036098.png)
![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B15036106.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B15036111.png)


![5-(4-chlorophenyl)-N-[4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15036131.png)

![(5-bromofuran-2-yl)[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15036134.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036135.png)
![1-(2-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B15036147.png)
